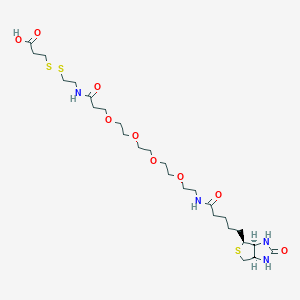

Biotin-PEG4-S-S-acid

概要

説明

Biotin-PEG4-S-S-acid is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has the chemical formula C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .

作用機序

Target of Action

Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .

Mode of Action

Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .

Biochemical Pathways

The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .

Result of Action

The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .

Action Environment

The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

生化学分析

Biochemical Properties

Biotin-PEG(4)-SS-COOH reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . This interaction is facilitated by N-hydroxysuccinimide (NHS), which is linked to biotin via a four-unit PEG spacer .

Molecular Mechanism

At the molecular level, Biotin-PEG(4)-SS-COOH exerts its effects through binding interactions with biomolecules. The NHS ester group on Biotin-PEG(4)-SS-COOH reacts with primary amines on proteins to form stable amide bonds . This allows for the attachment of the biotin moiety to the protein, enabling subsequent detection or purification steps.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Biotin-PEG(4)-SS-COOH remains stable and continues to function as an effective biotinylation reagent .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG4-S-S-acid is synthesized through a series of chemical reactions involving the attachment of biotin to a polyethylene glycol (PEG) spacer arm, which is then linked to a disulfide bond. The synthesis typically involves the following steps:

- Activation of biotin with an appropriate activating agent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.

- Reaction of NHS-biotin with PEG4 to form Biotin-PEG4.

- Introduction of a disulfide bond to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

化学反応の分析

Types of Reactions

Biotin-PEG4-S-S-acid undergoes several types of chemical reactions, including:

Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP

Substitution: The biotin moiety can react with primary amines in biomolecules to form stable amide bonds.

Common Reagents and Conditions

Reducing Agents: DTT, BME, TCEP

Activating Agents: NHS for the activation of biotin.

Major Products Formed

Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the removal of the biotin label

Biotinylated Biomolecules: Reaction with primary amines results in biotinylated proteins or other biomolecules.

科学的研究の応用

Biotin-PEG4-S-S-acid has a wide range of applications in scientific research, including:

類似化合物との比較

Similar Compounds

Biotin-PEG4-acid: Similar to Biotin-PEG4-S-S-acid but lacks the cleavable disulfide bond

Biotin-PEG4-Hydrazide: Contains a hydrazide group instead of a disulfide bond, used for aldehyde-reactive biotinylation.

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides flexibility in experimental design and applications where temporary biotinylation is desired .

特性

IUPAC Name |

3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNDTQMSDEJOG-WATLYSKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

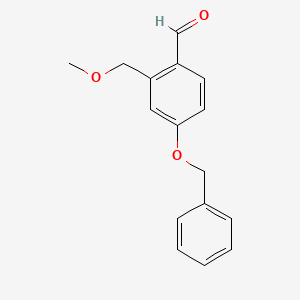

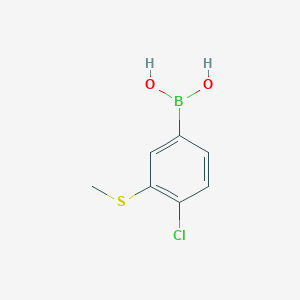

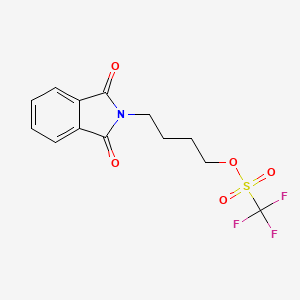

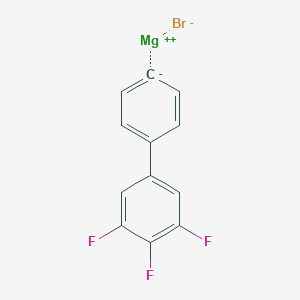

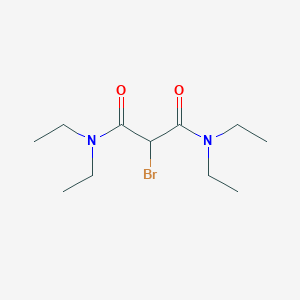

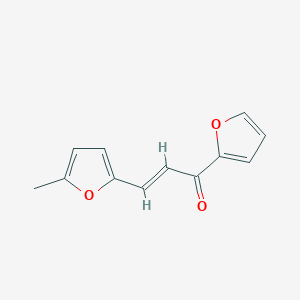

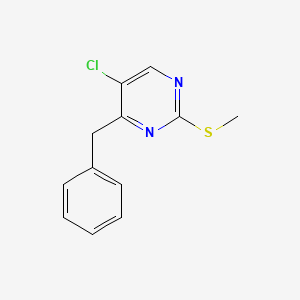

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)

![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)